Cas no 6753-98-6 (α-Humulene)

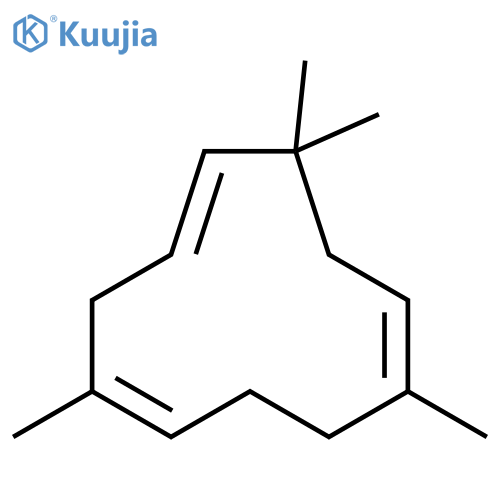

α-Humulene structure

商品名:α-Humulene

α-Humulene 化学的及び物理的性質

名前と識別子

-

- 1,4,8-Cycloundecatriene,2,6,6,9-tetramethyl-, (1E,4E,8E)-

- A-HUMULENE

- alpha-Humulene

- HUMULENE, alpha-(P)

- α-CARYOPHYLLENE

- α-Humulene

- &alpha

- (1E,4E,8E)-alpha-humulene

- alpha-Caryophyllene

- (1E,4E,8E)-2,6,6,9-Tetramethyl-1,4,8-cycloundecatriene

- a -Caryophyllene

- Humulene

- (+/-)-alpha-Humulene

- α-Humulene

- (E,E,E)-2,6,6,9-tetramethyl-1,4,8-cycloundecatriene

- ?-Caryophyllene

- (1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene

- 6753-98-6

- Spectrum2_001995

- KBio2_000593

- KBio2_005729

- KBio1_001509

- FT-0622161

- Spectrum_000133

- DTXSID50863940

- SpecPlus_000469

- Spectrum4_001969

- DivK1c_006565

- SPBio_002209

- KBioSS_000593

- 1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)-

- HUMULENE (alpha)

- KBio3_002089

- Spectrum3_001125

- ?-Humulene

- 2,6,6,9-tetramethylcycloundeca-1,4,8-triene

- KBioGR_002442

- KBio2_003161

- Humulene; alpha-Caryophyllene

- ?-Humulene 1000 microg/mL in Isopropanol

- NCGC00178590-01

- AKOS025295621

- A902623

- (1Z,4Z,8Z)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene

- 2,6,6,9-tetramethyl-cycloundeca-1,4,8-triene

- (1Z,4Z,8Z)-2,6,6,9-tetramethyl-cycloundeca-1,4,8-triene

- Humulene-alpha

-

- MDL: MFCD00042689

- インチ: InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6+,13-7+,14-10+

- InChIKey: FAMPSKZZVDUYOS-HRGUGZIWSA-N

- ほほえんだ: C/C/1=C\CC(/C=C/C/C(=C/CC1)/C)(C)C

計算された属性

- せいみつぶんしりょう: 204.18800

- どういたいしつりょう: 204.188

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 3

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 0A^2

じっけんとくせい

- 色と性状: Oil

- 密度みつど: 0.889 g/mL at 20 °C(lit.)

- ゆうかいてん: 113 ºC

- ふってん: 166-168 °C(lit.)

- フラッシュポイント: 華氏温度:194°f

摂氏度:90°c - 屈折率: n20/D 1.503(lit.)

- ようかいど: Insuluble (2.2E-6 g/L) (25 ºC),

- PSA: 0.00000

- LogP: 5.03540

- じょうきあつ: 0.0±0.3 mmHg at 25°C

- 濃度: 2000 μg/mL in methanol

- マーカー: 4753

- かんど: 空気に敏感である

α-Humulene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305 + P351 + P338

- 危険物輸送番号:NA 1993 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- 福カードFコード:10-23

- RTECS番号:GZ4817500

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:2-8°C

α-Humulene 税関データ

- 税関コード:2902199090

- 税関データ:

中国税関コード:

2902199090概要:

290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

α-Humulene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N6968-100mg |

α-Humulene |

6753-98-6 | 98.53% | 100mg |

¥900 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CN987-0.5ml |

α-Humulene |

6753-98-6 | 93.0%(GC) | 0.5ml |

¥1240.0 | 2023-09-02 | |

| TRC | H674570-1g |

Humulene |

6753-98-6 | 1g |

$ 413.00 | 2023-09-07 | ||

| ChemFaces | CFN93582-20mg |

Alpha-caryophyllene |

6753-98-6 | >=98% | 20mg |

$60 | 2021-07-22 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C868842-200μl |

alpha-Caryophyllene |

6753-98-6 | 93% | 200μl |

498.00 | 2021-05-17 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64766-100mg |

α-Humulene |

6753-98-6 | 98% | 100mg |

¥1396.00 | 2023-09-09 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1373-25 mg |

Alpha-caryophyllene |

6753-98-6 | 25mg |

¥693.00 | 2022-04-26 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-233773-1 ml |

α-Humulene, |

6753-98-6 | ≥93% | 1 ml |

¥1354.00 | 2023-09-05 | |

| CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd. | PS1174-0100 |

α-Caryophyllene |

6753-98-6 | 90.0%(GC) | 0.1ml |

500.00 | 2023-03-25 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151142-1ml |

α-Caryophyllene |

6753-98-6 | >93.0% | 1ml |

¥1,100.00 | 2021-05-21 |

α-Humulene 関連文献

-

Ronald Bentley Nat. Prod. Rep. 2008 25 118

-

2. In vitro production and biosynthesis of fomajorin D and S by Fomes annosus(Fr.) CookeDervilla M. X. Donnelly,Joseph O'Reilly,Judith Polonsky,M. Helen Sheridan J. Chem. Soc. Perkin Trans. 1 1987 1869

-

Analytical Methods Committee Analyst 1988 113 1125

-

Jeffrey D. Rudolf,Chin-Yuan Chang Nat. Prod. Rep. 2020 37 425

-

Analytical Methods Committee Analyst 1997 122 1167

6753-98-6 (α-Humulene) 関連製品

- 116-04-1(b-Humulene (Technical Grade))

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6753-98-6)α-Humulene

清らかである:99%

はかる:250mg

価格 ($):217.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:6753-98-6)Alpha-caryophyllene

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ